

# preventing cracking and deformation in sintered tungsten parts

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## **Technical Support Center: Sintered Tungsten Parts**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cracking and deformation in sintered tungsten parts during their experiments.

## **Troubleshooting Guides Issue: Cracking Observed in Sintered Tungsten Parts**

Cracks in sintered tungsten components can arise from various factors throughout the manufacturing process. Follow this guide to diagnose and resolve potential causes.

- 1. Green State and Compaction Issues
- Problem: Uneven density in the green compact (the pre-sintered part) can lead to stress concentration and cracking during sintering.[1][2][3]
- Troubleshooting Steps:
  - Verify Powder Quality: Ensure the tungsten powder has a consistent particle size distribution and good flowability.[4][5] Finer powders generally improve sintering, while coarser powders flow better.[4]

### Troubleshooting & Optimization





- Optimize Compaction Pressure: Insufficient pressure results in low green density, while
  excessive or uneven pressure can create density gradients and internal stresses.[2][3][6]
   For tungsten carbide, a uniform hydrostatic pressure of 200–400 MPa is often used to
  ensure uniform density.[7]
- Check for Impurities: Contaminants like dust or oil in the pressing environment can adhere to the powder, affecting compaction and leading to defects.

### 2. Sintering Process Parameters

- Problem: Improper control of the sintering cycle is a primary cause of defects.
- Troubleshooting Steps:
  - Review Sintering Temperature: Both excessively high and low temperatures can be detrimental. Temperatures that are too low result in incomplete densification, leaving pores that act as stress concentrators.[3][8] High temperatures can cause excessive grain growth, reducing hardness and wear resistance.[1][8]
  - Control Heating and Cooling Rates: Rapid cooling is a major cause of thermal stress and cracking, especially in large or complex parts with varying thicknesses.[1] A slower, controlled cooling rate allows for stress relief.[1] For some tungsten heavy alloys, a cooling rate of 3 °C/min has been shown to maximize tensile elongation.[7]
  - Ensure Proper Sintering Atmosphere: The sintering atmosphere is critical for preventing oxidation and removing impurities.[1][9] A reducing atmosphere, such as high-purity dry hydrogen, is commonly used to remove surface oxides from tungsten powder particles.[9] [10] Inert gases like argon can also be used to provide a stable, non-reactive environment. [7] For tungsten carbide, strict control of hydrogen purity (≥99.995%) and vacuum levels (≤10<sup>-2</sup> Pa) is essential.[11]

### 3. Material Composition

- Problem: Incorrect formulation of tungsten alloys or contamination can lead to brittle phases.
- Troubleshooting Steps:



- Check for Carbon Deficiency (Eta Phase): In tungsten carbide, insufficient carbon can lead
  to the formation of a hard and brittle eta phase, which is detrimental to the part's
  performance.[12] This can be caused by improper powder formulation or poor control of
  sintering conditions.[12]
- Verify Binder Distribution: In liquid phase sintering of tungsten heavy alloys, uneven distribution or "pooling" of the binder (e.g., Ni, Fe, Co) can create weak spots prone to cracking.[1] This is often a result of incorrect sintering temperatures or atmosphere control.
   [1]

## Issue: Deformation (Warping, Sagging) in Sintered Tungsten Parts

Deformation occurs when the part's shape changes undesirably during sintering. This is often linked to non-uniform shrinkage.

- 1. Green Compact and Loading
- Problem: Inconsistencies in the green part or its support during sintering lead to deformation.
- Troubleshooting Steps:
  - Ensure Uniform Green Density: As with cracking, non-uniform density in the green compact is a primary cause of deformation.[13] Low-density areas will shrink more than high-density areas, causing distortion.[3]
  - Proper Furnace Loading: The way parts are supported in the furnace is critical.
     Unreasonable boat loading or an uneven backing plate can cause sagging and deformation during the high-temperature sintering process.[13]
- 2. Sintering Cycle Control
- Problem: Gradients within the sintering environment can cause uneven shrinkage.
- Troubleshooting Steps:



- Minimize Temperature Gradients: Uneven temperature distribution within the furnace can cause different parts of the component to shrink at different rates, leading to deformation.
   [14] Ensure the furnace provides a uniform heating zone.
- Control Carbon Content: In tungsten carbide, a "carbon gradient" can form due to uneven carburization or decarburization.[14] This causes different parts to shrink at different rates and times, resulting in bending and deformation.[14] This is particularly prevalent in large or flat parts.[14]

## Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during tungsten sintering to prevent defects?

The most critical parameters are sintering temperature, time, atmosphere, and the heating/cooling rates.[7] Precise control of these factors directly impacts the final density, microstructure, and mechanical properties of the sintered part, helping to prevent issues like cracking, porosity, and deformation.[1][7]

Q2: How does the initial tungsten powder affect the final sintered part?

The characteristics of the raw tungsten powder, such as particle size, shape, purity, and flowability, are fundamental to producing a quality part.[4][5] A consistent and appropriate particle size distribution is necessary for achieving uniform green density during compaction.[1] Impurities in the powder can lead to the formation of pores or brittle phases.[12][13]

Q3: What is the role of the sintering atmosphere?

The sintering atmosphere prevents oxidation and can help remove existing surface oxides, which is crucial for proper particle bonding.[1][9] High-purity hydrogen is often used as a reducing agent for this purpose.[7][9] Vacuum or inert gas atmospheres like argon prevent contamination and unwanted reactions at high temperatures.[7]

Q4: Can cracking occur after sintering?

Yes, cracking commonly occurs during the cooling phase after sintering.[1] Tungsten and its alloys can be brittle at lower temperatures, and rapid cooling induces thermal stresses that can







lead to cracks.[1][7] This is especially true for large parts or those with complex geometries where different sections cool at different rates.[1]

Q5: What is "green density" and why is it important?

Green density refers to the density of the tungsten part after compaction but before sintering. Achieving a high and uniform green density is critical for minimizing shrinkage-related defects like deformation and cracking during sintering.[3][6] Low green density requires higher sintering temperatures and longer times to achieve full densification, which can lead to undesirable grain growth.[6]

Q6: What is liquid phase sintering and how does it relate to defects?

Liquid phase sintering is a common technique for tungsten heavy alloys where a binder metal (like nickel, iron, or copper) melts and surrounds the solid tungsten particles.[7][15] This liquid phase facilitates densification at lower temperatures.[7] However, improper control can lead to defects like binder pooling, where the liquid binder collects in certain areas, creating weak spots, or tungsten grain distortion due to density differences.[1][7]

### **Data Presentation**

Table 1: Typical Sintering Parameters for Tungsten and Tungsten Carbide



Parameter	Pure Tungsten	Tungsten Carbide (WC-Co)	Key Considerations
Compaction Pressure	100-400 MPa[7]	100-400 MPa[7][11]	Higher pressure increases green density but can cause stress gradients.[6]
Sintering Temperature	2000-3050 °C[9]	1350-1550 °C[8][11]	Must be high enough for densification but low enough to prevent excessive grain growth.[8]
Sintering Atmosphere	Dry Hydrogen[9]	Vacuum or Hydrogen[8][11]	Prevents oxidation and removes surface oxides.[1][9]
Typical Sintered Density	92-98% of theoretical[9]	>98% relative density[7]	Higher density generally correlates with better mechanical properties.

# Experimental Protocols Protocol 1: Evaluation of Green Compact Density

Objective: To prepare a tungsten green compact and measure its density to ensure uniformity before sintering.

#### Materials:

- Tungsten or tungsten alloy powder
- Pressing die of desired geometry
- Hydraulic or isostatic press
- Precision balance (±0.001g)



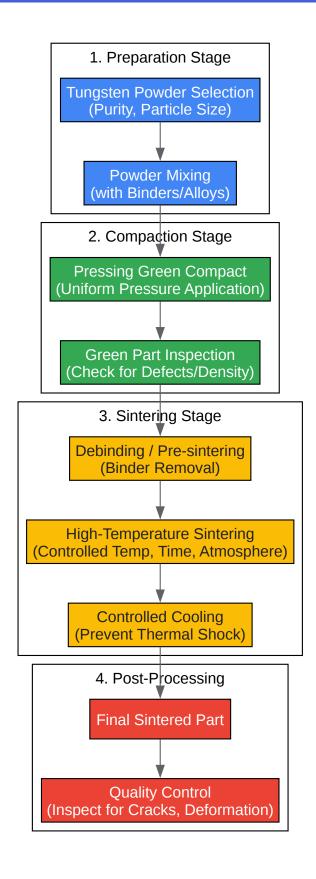
Calipers

### Methodology:

- Powder Preparation: Ensure the tungsten powder is dry and free-flowing. Record the powder's theoretical density.
- Die Filling: Carefully fill the die cavity with a pre-weighed amount of powder. Ensure an even distribution.
- Compaction: Apply pressure uniaxially or isostatically. For a standard cylindrical part, a uniaxial pressure of 200 MPa can be a starting point. Record the applied pressure.
- Ejection: Carefully eject the green compact from the die.
- Measurement:
  - Weigh the green compact using the precision balance (record as m).
  - Measure the dimensions (e.g., diameter and height for a cylinder) using calipers to calculate the volume (V).
  - Calculate the green density ( $\rho$  green) using the formula:  $\rho$  green = m / V.
- Relative Density Calculation: Calculate the relative green density as a percentage of the theoretical density: (% Relative Density) = (ρ\_green / ρ\_theoretical) × 100.
- Analysis: A low relative density (<50%) may indicate insufficient pressure. Significant
  variation in density across multiple samples suggests issues with powder flow or pressure
  application.</li>

## **Mandatory Visualization**

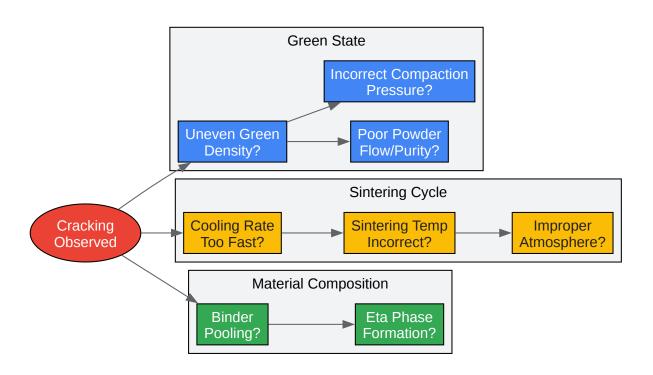




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Caption: Workflow for the tungsten powder metallurgy process.





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Caption: Troubleshooting logic for cracking in sintered parts.

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